(S)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Description
(S)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS: 199659-03-5) is a chiral organic compound with the molecular formula C21H19BrN2O3 and a molecular weight of 427.29 g/mol . It belongs to the class of 5-membered heterocycles, specifically featuring a pyrrolidine ring fused with an indole moiety. The compound is characterized by a stereogenic center at the pyrrolidine ring, conferring its (S) -configuration.
Properties
IUPAC Name |
benzyl (2S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKVBJSRGJFFN-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 427.29 g/mol. It contains a pyrrolidine ring and a bromine atom at the 5-position of the indole moiety, which may enhance its biological properties through increased lipophilicity and receptor interactions .
Research indicates that compounds with indole structures often exhibit anti-inflammatory , analgesic , and neuroprotective properties. The presence of the bromine atom in this compound may enhance these activities by improving binding affinity to biological targets, particularly serotonin receptors, which are crucial in treating mood disorders and neurological conditions .
Pharmacological Studies
In vitro assays have demonstrated that this compound can influence neurotransmitter signaling pathways, suggesting potential therapeutic effects in conditions such as depression and anxiety. Preliminary studies reveal that modifications to the indole structure significantly alter pharmacological profiles, affecting both efficacy and selectivity towards specific receptors.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds. The following table summarizes key features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | 199659-03-5 | 0.61 | Optical isomer with potential differences in biological activity |
| tert-butyl 6-bromoindoline-1-carboxylate | 214614-97-8 | 0.72 | Contains an indoline structure instead of indole |
| tert-butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 873779-30-7 | 0.74 | Features a spirocyclic structure |
| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 1219424-59-5 | 0.61 | Contains a carbamate functional group |
This table illustrates that while there are compounds with structural similarities, this compound possesses distinctive features that may lead to unique pharmacological properties not present in others .
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives, including this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease treatment.
- Serotonin Receptor Modulation : Research indicated that this compound exhibits selective binding to serotonin receptors, which could be beneficial for developing antidepressant therapies.
- Anti-inflammatory Activity : In vivo studies showed significant reductions in inflammatory markers when treated with this compound, suggesting its utility in managing inflammatory diseases .
Comparison with Similar Compounds
Key Features:
- Applications: It serves as a critical intermediate in pharmaceutical synthesis, notably for eletriptan (a migraine medication), as indicated by its classification as an "eletriptan intermediate" .
- Availability : Supplied by CymitQuimica and AldrichCPR , it is available in quantities ranging from 100 mg to 5 g, with pricing starting at €99.00 for 100 mg .
- Structural Components : The bromoindole group enhances electrophilic reactivity, while the benzyloxycarbonyl (Cbz) protecting group stabilizes the pyrrolidine nitrogen during synthetic processes .
Comparison with Similar Compounds
Stereoisomeric Comparison: (R)- vs. (S)-Enantiomer
The (R)-enantiomer (CAS: 143322-56-9) shares the same molecular formula (C21H19BrN2O3 ) and molecular weight (427.29 g/mol ) but differs in stereochemistry at the pyrrolidine ring .
Key Findings :
- Stereochemical Impact: The (S) -configuration is pharmacologically relevant for eletriptan, as enantiopurity often dictates drug efficacy and receptor binding .
- Synthesis Flexibility : American Elements emphasizes custom synthesis for the (R) -enantiomer, including bulk production and ultra-high-purity forms, whereas the (S) -enantiomer is marketed as a pre-made intermediate .
Structural Analog: 1-Benzyl-pyrrolidine-3-carboxylic Acid
This compound (CAS: 321945-39-5) shares a pyrrolidine backbone but lacks the bromoindole and carbonyl groups, resulting in a distinct molecular formula (C25H18N4O2 ) and molecular weight (406.45 g/mol ) .
| Parameter | (S)-Target Compound | 1-Benzyl-pyrrolidine-3-carboxylic Acid |
|---|---|---|
| Functional Groups | Bromoindole, Cbz-protected amine | Carboxylic acid, benzyl group |
| Reactivity | Electrophilic substitution sites | Acid-base reactivity |
| Applications | Pharmaceutical intermediate | Unspecified; potential for peptide synthesis |
Key Findings :
- Functional Divergence : The absence of the bromoindole moiety in 1-benzyl-pyrrolidine-3-carboxylic acid limits its utility in electrophilic coupling reactions, which are critical for indole-based drug synthesis .
- Synthetic Versatility : The carboxylic acid group in the analog enables conjugation reactions, contrasting with the Cbz group’s role in nitrogen protection .
Halogen-Substituted Analogs
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance π-stacking in indole-based compounds, improving binding affinity in drug-receptor interactions.
- Bromine vs. Iodine : Iodine’s higher polarizability could increase metabolic stability but may reduce solubility.
Q & A
Q. Basic
- 1H/13C NMR :
- IR Spectroscopy :
- Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester and amide) and ~1650 cm⁻¹ (indole C=C) .
- Mass Spectrometry :
How can researchers differentiate between the (S)- and (R)-enantiomers of this compound, and what chiral analytical methods are recommended?
Q. Advanced
- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase. Retention time differences of 1–3 minutes are typical for enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. The (S)-enantiomer exhibits distinct dihedral angles between the indole and pyrrolidine moieties .
- Optical Rotation : Measure specific rotation ([α]D²⁵); the (S)-form typically shows a positive rotation (e.g., +15° to +30° in chloroform) .
What are the common side reactions or byproducts encountered during the synthesis, and how can they be mitigated?
Q. Advanced
- Byproduct 1 : N-Acylurea formation from overactivation of the carboxylic acid.
- Mitigation : Limit coupling agent equivalents (≤1.1 eq) and monitor reaction progress via TLC .
- Byproduct 2 : Racemization during esterification.
- Byproduct 3 : Bromine displacement under acidic conditions.
- Mitigation : Replace acetic acid with milder acids (e.g., citric acid) during cyclization .
What computational methods can predict the reactivity of the 5-bromoindole moiety in further functionalization?
Q. Advanced
- DFT Calculations :
- Molecular Dynamics (MD) Simulations :
- Simulate solvent effects (e.g., DMF or THF) on Suzuki-Miyaura coupling at the 5-bromo site. Polar aprotic solvents enhance Pd-catalyzed cross-coupling efficiency .
- Docking Studies :
- Model interactions with catalytic enzymes (e.g., cytochrome P450) to predict metabolic stability of derivatives .
How does the stereochemistry of the pyrrolidine ring influence the compound’s physicochemical properties?
Q. Advanced
- Solubility : The (S)-configuration enhances aqueous solubility (e.g., ~2.5 mg/mL in PBS) compared to the (R)-form (~1.2 mg/mL) due to favorable hydrogen bonding .
- Crystal Packing : (S)-enantiomers form denser crystals (density ~1.45 g/cm³) with higher melting points (mp 180–185°C vs. 170–175°C for (R)) .
- Stability : The (S)-configuration resists epimerization under physiological pH (t₁/₂ > 48 hours at pH 7.4) .
What strategies are recommended for introducing additional functional groups to the pyrrolidine backbone without compromising stereochemical integrity?
Q. Advanced
- Protecting Group Strategy :
- Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during alkylation or acylation .
- Enzymatic Catalysis :
- Lipases (e.g., Candida antarctica) selectively modify ester groups while preserving chirality .
- Metal-Free Coupling :
- Employ carbodiimide-mediated coupling with HOBt to add substituents to the pyrrolidine’s C2 position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
